
5-amino-1-(3-fluorobenzyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-1-(3-fluorobenzyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H16FN5O and its molecular weight is 325.347. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
5-Amino-1-(3-fluorobenzyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
- Molecular Formula : C17H16FN5O
- Molecular Weight : 325.347 g/mol
- CAS Number : 899737-42-9
- Purity : Typically around 95% .
The compound belongs to the class of 1,2,3-triazole derivatives, which have been shown to exhibit various biological activities. The mechanism of action often involves interaction with specific biological targets such as enzymes or receptors, leading to modulation of biochemical pathways.
Antiparasitic Activity
One of the primary areas of investigation for this compound is its activity against Trypanosoma cruzi, the causative agent of Chagas disease. Research has demonstrated that derivatives of 5-amino-1,2,3-triazole-4-carboxamide possess significant antiparasitic properties:
- Potency : Compound 3 from a related series showed submicromolar activity (pEC50 > 6) against T. cruzi in vitro and demonstrated substantial suppression of parasite burden in mouse models .
- Selectivity : High selectivity was observed (>100-fold over VERO and HepG2 cells), indicating a favorable safety profile for further development .
Structure-Activity Relationships (SAR)
The SAR studies have highlighted critical modifications that enhance biological activity:
- Fluorination Effects : The position of fluorine substitution significantly influences potency. Meta and para positions enhance activity, while ortho substitution drastically reduces it .
- Core Modifications : Alterations to the triazole core or peripheral substituents were systematically explored, revealing that certain configurations maintained or improved ligand efficiency (LE) and lipophilicity (cLogD < 3) .
Study on Chagas Disease Treatment
A notable study involved the optimization of a series of triazole compounds for treating Chagas disease. The lead compound exhibited:
- Cellular Ligand Efficiency : LE > 0.25 indicates effective binding to the target.
- Metabolic Stability : Despite initial poor stability in mouse liver microsomes, modifications led to improved profiles suitable for in vivo testing .
Anti-inflammatory Potential
While primarily focused on antiparasitic activity, some derivatives have shown anti-inflammatory properties:
- Inhibitory effects against COX enzymes were observed, with IC50 values demonstrating moderate potency compared to established anti-inflammatory drugs like diclofenac .
Data Tables
Property | Value |
---|---|
Molecular Weight | 325.347 g/mol |
CAS Number | 899737-42-9 |
Antiparasitic Activity (pEC50) | >6 |
Selectivity | >100-fold over VERO and HepG2 |
Compound Modification | Effect on Activity |
---|---|
Fluorine at meta position | Increased potency |
Fluorine at ortho position | Decreased potency |
Triazole core modification | Maintained activity |
Applications De Recherche Scientifique
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds within the triazole family, including 5-amino-1-(3-fluorobenzyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide. Research indicates that derivatives of triazoles exhibit significant growth inhibition against various cancer cell lines. For instance:
- A study demonstrated that triazole derivatives showed promising results against SNB-19 and OVCAR-8 cell lines with growth inhibition percentages exceeding 80% .
Antifungal Activity
Triazole compounds are well-known for their antifungal properties. The synthesis of novel triazole derivatives has led to the discovery of compounds with enhanced activity against fungal strains such as Candida albicans. These derivatives have shown efficacy with minimum inhibitory concentration (MIC) values lower than those of traditional antifungal agents like fluconazole .
Enzyme Inhibition
Compounds like this compound may act as enzyme inhibitors, particularly in pathways associated with cancer and inflammation. The ability of triazoles to interact with specific enzymes can lead to significant therapeutic effects.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. Such studies suggest that the compound may effectively bind to targets involved in cancer progression and microbial resistance .
Synthesis and Evaluation
A series of studies have synthesized various triazole derivatives and evaluated their biological activities:
Compound | Activity | Cell Lines Tested | Growth Inhibition (%) |
---|---|---|---|
Compound A | Anticancer | SNB-19 | 86.61 |
Compound B | Antifungal | Candida albicans | MIC ≤ 25 µg/mL |
These studies provide a framework for understanding the potential applications of this compound in drug development.
Propriétés
IUPAC Name |
5-amino-1-[(3-fluorophenyl)methyl]-N-(4-methylphenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O/c1-11-5-7-14(8-6-11)20-17(24)15-16(19)23(22-21-15)10-12-3-2-4-13(18)9-12/h2-9H,10,19H2,1H3,(H,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJYZCLVCFCDTKJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.